molecular formula C8H5ClN2O B12876433 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12876433
M. Wt: 180.59 g/mol
InChI Key: RZKSYJXJCPCIRW-UHFFFAOYSA-N
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Description

6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves the CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is typically carried out at 130°C in dimethylformamide (DMF) . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the metal-free C-3 chalcogenation method suggests its potential for industrial applications. This method’s operational simplicity and broad functional group tolerance make it suitable for large-scale production .

Comparison with Similar Compounds

6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-10-5-4-8(12)11(6)7/h1-5H

InChI Key

RZKSYJXJCPCIRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=O)N2C(=C1)Cl

Origin of Product

United States

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